molecular formula C5H7NO2S B3362300 4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro- CAS No. 97190-70-0

4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-

Cat. No.: B3362300
CAS No.: 97190-70-0
M. Wt: 145.18 g/mol
InChI Key: WHPJVLLIVHIAJW-UHFFFAOYSA-N
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Description

Significance of Dihydro-1,3-Thiazine Scaffolds in Modern Organic Synthesis and Chemical Research

The 5,6-dihydro-4H-1,3-thiazine framework is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in numerous pharmaceutically active molecules. nih.gov These scaffolds are integral to compounds exhibiting a wide array of biological activities.

Key Biological Activities of Dihydro-1,3-Thiazine Derivatives:

Biological ActivityDescription
Antitubercular Certain derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis, presenting them as potential leads for new antitubercular agents. nih.govnih.gov
Antimicrobial The class includes compounds with significant antibacterial and antifungal properties. nih.govjocpr.com
Antitumor Some 2-mercapto dihydrothiazine thioethers have demonstrated considerable in vitro antitumor activity against cancer cell lines. nih.gov
Antiviral Derivatives of 2-amino dihydrothiazine have exhibited activity against viruses such as Herpes simplex virus type 1 (HSV-1). nih.gov
Anticonvulsant The structural core is found in molecules with anticonvulsant properties. nih.gov
Other Activities This scaffold is also associated with insecticidal, fungicidal, and herbicidal agents. nih.govpharmacophorejournal.com

Beyond medicinal applications, these scaffolds are valuable in organic synthesis as versatile intermediates and building blocks for more complex molecular architectures. pharmacophorejournal.com

Historical Context and Evolution of Synthetic Methodologies for 5,6-dihydro-4H-1,3-thiazine Systems

The synthesis of the 5,6-dihydro-4H-1,3-thiazine ring system has evolved significantly over the decades, moving from classical condensation reactions to more efficient and environmentally benign strategies.

Early methods often involved multi-step procedures with harsh reaction conditions. A variety of synthetic routes have since been developed, reflecting a broader trend in organic chemistry towards efficiency and sustainability. One established method involves the BF3·Et2O-catalyzed reaction of α,β-unsaturated ketones with thiobenzamide. nih.gov Another approach utilizes the cyclization of dithiolates, derived from compounds with an active methylene (B1212753) group and carbon disulfide, which then undergo a Mannish reaction with formaldehyde (B43269) and a primary amine. rsc.org

More contemporary approaches focus on "green synthesis" principles, aiming for rapid, high-yield reactions with easy purification and benign conditions. nih.gov These modern methodologies include:

Thiol-involved Cascade Reactions: These reactions enable the efficient construction of the thiazine (B8601807) scaffold through consecutive intermolecular and intramolecular reactions in a single pot. This approach often utilizes green solvents like ethanol (B145695)/water mixtures. nih.govmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates, leading to the rapid formation of dihydrothiazine derivatives. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the desired heterocyclic product, offering high atom economy and efficiency.

Gold-Catalyzed Formations: Recent research has demonstrated the use of gold catalysts for the formation of 1,3-thiazine derivatives from thiourea (B124793) compounds containing a butynyl moiety, often with excellent yields and short reaction times. acs.org

Use of Lawesson's Reagent: This reagent has been employed in the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazines from N-(2-hydroxyethyl)propionamide. nih.gov

This evolution from traditional methods to modern, greener strategies highlights the ongoing efforts to develop more sustainable and efficient pathways for synthesizing these valuable heterocyclic compounds. researchgate.net

Structural Features and Systematic Nomenclature of 4H-1,3-Thiazine-2-carboxylic Acid, 5,6-dihydro-

The systematic IUPAC name for the target compound is 5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid . echemi.com An analysis of this name reveals the core structural features of the molecule.

Breakdown of the IUPAC Name:

Thiazine: Indicates a six-membered heterocyclic ring containing one sulfur (thia) and one nitrogen (aza) atom.

1,3-: Specifies the positions of the sulfur and nitrogen atoms relative to each other within the ring.

5,6-dihydro-: Denotes that the double bond between carbons 5 and 6 in the parent thiazine ring is saturated (i.e., reduced to a single bond).

4H-: Indicates that position 4 of the ring carries an indicated hydrogen atom, necessary to specify the location of the remaining double bond in the partially saturated ring.

-2-carboxylic Acid: Specifies that a carboxyl group (-COOH) is attached to the carbon atom at position 2 of the ring.

The fundamental chemical properties of this compound are summarized in the table below.

Physicochemical Properties of 5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid:

PropertyValue
CAS Number 97190-70-0
Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
Monoisotopic Mass 145.01974964 g/mol

Data sourced from ECHEMI. echemi.com

The structure contains a stereocenter at the C2 position, meaning it can exist as enantiomers. The presence of the carboxylic acid group and the nitrogen and sulfur heteroatoms makes the molecule polar and capable of engaging in hydrogen bonding. The dihydro-1,3-thiazine ring is not planar and adopts a conformation that minimizes steric strain. It is also important to note that 1,3-thiazine systems can exhibit tautomerism, existing in equilibrium with their 1,3-thiazinane (B8806883) isomers, with the predominant form often depending on the physical state (solid vs. solution). acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-5(8)4-6-2-1-3-9-4/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPJVLLIVHIAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242760
Record name 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97190-70-0
Record name 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097190700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4h 1,3 Thiazine 2 Carboxylic Acid, 5,6 Dihydro and Its Derivatives

Strategies for Carbon-Heteroatom Bond Formation and Ring Closure

The formation of the 5,6-dihydro-4H-1,3-thiazine ring relies on the strategic construction of key carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds through cyclization reactions.

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

A predominant strategy for synthesizing the 5,6-dihydro-4H-1,3-thiazine scaffold involves the reaction of precursors containing the requisite sulfur and nitrogen atoms, which undergo cyclization to form the six-membered ring.

One highly effective method is a thiol-involved cascade reaction that constructs the dihydrothiazine scaffold through consecutive intermolecular and intramolecular carbon-sulfur bond formations. nih.govmdpi.com This approach utilizes readily available thiols and a haloalkyl isothiocyanate, such as 3-chloropropyl isothiocyanate, in a green solvent system like ethanol (B145695)/water with a mild base like potassium carbonate. nih.govmdpi.com This methodology has been shown to be efficient under both conventional heating and microwave-assisted conditions, with the latter often providing higher efficiency. mdpi.com The reaction accommodates a wide variety of thiols, including aromatic, benzylic, and aliphatic precursors, leading to a diverse range of 2-substituted 5,6-dihydro-4H-1,3-thiazines in high yields. mdpi.com

Another established route involves the reaction of thiourea (B124793) or its N-substituted derivatives with suitable Michael acceptors or α,β-unsaturated acid fragments. nih.govosi.lv For instance, the reaction of acryloyl chloride with N-substituted thioureas can yield hydrochlorides of 3-substituted-1,3-thiazinan-4-ones. nih.gov Similarly, the reaction of thiourea with acetylene (B1199291) monocarboxylates can produce 1,3-thiazinones. osi.lv

Furthermore, thioamides can serve as effective precursors. The treatment of N-(2-hydroxyethyl)propionamide with Lawesson's reagent generates a thioamide intermediate, which subsequently cyclizes in the presence of potassium carbonate to afford 2-ethyl-5,6-dihydro-4H-1,3-thiazines. nih.gov

Table 1: Synthesis of 2-Substituted 5,6-dihydro-4H-1,3-thiazines via Thiol-Involved Cascade Reaction mdpi.com
EntryStarting ThiolProductYield (%)
1Benzylthiol2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine99
24-Methylbenzylthiol2-((4-methylbenzyl)thio)-5,6-dihydro-4H-1,3-thiazine97
34-Methoxythiophenol2-((4-methoxyphenyl)thio)-5,6-dihydro-4H-1,3-thiazine95
42-Isopropylthiophenol2-((2-isopropylphenyl)thio)-5,6-dihydro-4H-1,3-thiazine85
54-Chlorothiophenol2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine91
64-Bromothiophenol2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine91

Hetero Diels-Alder Cycloaddition Approaches to the 5,6-dihydro-4H-1,3-thiazine Ring System

The Hetero-Diels-Alder reaction represents a powerful tool for the construction of heterocyclic rings. osi.lv In the context of thiazine (B8601807) synthesis, this cycloaddition approach would typically involve the reaction of a 1-aza-3-thia-1,3-diene system with a dienophile. pharmacophorejournal.com For the synthesis of the 5,6-dihydro-4H-1,3-thiazine ring, this strategy can be conceptualized as the [4+2] cycloaddition between a heterodiene (e.g., an α,β-unsaturated thioamide or a related N=C-S-C species) and an alkene. osi.lv

While specific examples for the parent 5,6-dihydro-4H-1,3-thiazine are less common, the principle has been successfully applied to related structures. For instance, inverse-electron-demand Hetero-Diels-Alder reactions are used to synthesize benzo[b] mdpi.comnih.govthiazines. researchgate.net This involves the reaction of transient, electron-poor o-iminothioquinones (acting as the diene) with various electron-rich alkenes. researchgate.net This strategy offers complete control over the regiochemistry of the resulting cycloadducts. researchgate.net Adapting this principle to acyclic heterodienes provides a potential, albeit less explored, pathway to the 5,6-dihydro-4H-1,3-thiazine core. pharmacophorejournal.com

Mechanistic Studies of Ring Formation Pathways

Understanding the mechanistic pathways of ring formation is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis of 2-mercapto 5,6-dihydro-4H-1,3-thiazines from thiols and 3-chloropropyl isothiocyanate, a sequential addition-substitution mechanism has been proposed and supported by Density Functional Theory (DFT) calculations. nih.govmdpi.com

The proposed pathway proceeds as follows:

Intermolecular Nucleophilic Addition : The reaction initiates with the nucleophilic addition of a thiol anion to the electrophilic carbon of the isothiocyanate group. nih.gov This step forms a dithiocarbamate (B8719985) intermediate. nih.gov

Tautomerization : The dithiocarbamate (Int-N) can tautomerize to the corresponding carbonimidodithioate (Int-S). nih.gov

Intramolecular Cyclization : The crucial ring-closing step involves an intramolecular S-alkylation, where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered dihydrothiazine ring. nih.gov

This cascade C-S coupling reaction pathway highlights an efficient metal- and ligand-free approach to the target scaffold. nih.gov Alternative mechanisms involve the cyclization of thiourea derivatives. For example, in the synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines, an in-situ generated β-hydroxy thiourea undergoes acid-catalyzed cyclization via its thione group, with subsequent elimination of a water molecule to form the thiazine ring. nih.gov

Functionalization and Derivatization Approaches for 4H-1,3-Thiazine-2-carboxylic Acid, 5,6-dihydro-

Once the 5,6-dihydro-4H-1,3-thiazine core is established, further functionalization can be performed to generate a library of derivatives. Key strategies focus on transforming the carboxylic acid moiety and introducing substituents onto the heterocyclic ring.

Synthetic Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- is a versatile handle for synthetic transformations. A one-pot, three-component reaction provides a method for synthesizing related thiazine-dicarboxylate structures. This reaction involves an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding novel dihydropyrimido-thiazine-6,7-dicarboxylates in good yields. mdpi.com This demonstrates that the carboxylate functionality is compatible with multicomponent reaction conditions used to build fused heterocyclic systems. mdpi.com

Standard organic transformations can be applied to the carboxylic acid moiety to generate a wide array of derivatives. These include:

Esterification : Conversion to methyl, ethyl, or other esters can be achieved under standard conditions (e.g., using an alcohol in the presence of an acid catalyst).

Amidation : Reaction with amines, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can produce a diverse range of amides. This approach is used in the synthesis of N-(4-oxo-2-aryl-1,3-thiazinan-3-yl) carboxamides. nih.gov

Reduction : The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another point for diversification.

Conversion to Acid Chloride : Treatment with reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives.

These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent compound.

Regioselective and Chemoselective Introduction of Substituents on the Thiazine Ring

Achieving regioselectivity in the introduction of substituents onto the thiazine ring is essential for structure-activity relationship studies. Several synthetic strategies allow for precise control over substituent placement.

The previously mentioned cascade reaction of thiols with 3-chloropropyl isothiocyanate provides excellent regioselectivity at the C-2 position. nih.govmdpi.com The substituent at this position is determined entirely by the choice of the starting thiol, allowing for the introduction of a wide variety of aryl, alkyl, and benzylthio groups. mdpi.com For example, using a substituted benzylthiol allows for the introduction of that specific substituted benzyl (B1604629) group at the 2-position of the ring. mdpi.com

Table 2: Regioselective Synthesis of C2-Substituted Dihydrothiazines mdpi.com
Starting ThiolResulting C2-SubstituentProduct Name
BenzylthiolBenzylthio2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine
4-Chlorothiophenol(4-chlorophenyl)thio2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine
4-Methoxythiophenol(4-methoxyphenyl)thio2-((4-methoxyphenyl)thio)-5,6-dihydro-4H-1,3-thiazine

Furthermore, multicomponent reactions offer a powerful approach for the regioselective synthesis of complex thiazine derivatives. A novel protocol for synthesizing mdpi.comresearchgate.net-thiazinones utilizes a multicomponent reaction of isothiocyanates, hydrazine (B178648) monohydrate, aldehydes, and dialkyl acetylenedicarboxylates, demonstrating operational simplicity and high regioselectivity. researchgate.net Another advanced method is the [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, which provides a regioselective and stereospecific route to functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org The regioselectivity in this case is significantly influenced by the nature of the substituents on the aziridine (B145994) ring. rsc.org While focused on the 1,4-thiazine isomer, such annulation strategies represent a frontier in the controlled synthesis of thiazine heterocycles.

Enantioselective Synthesis and Diastereomeric Control in Derivative Preparation

The stereochemistry of heterocyclic compounds is crucial as it often dictates their biological activity. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.

Enantioselective synthesis, particularly through asymmetric phase-transfer catalysis, has emerged as a powerful strategy. This method has been successfully applied in the preparation of chiral proline analogues, demonstrating its potential for synthesizing other N-heterocycles with high enantiomeric purity. mdpi.com For instance, the enantioselective alkylation of glycine (B1666218) imine analogues can be achieved using a chinchonidine-derived phase-transfer catalyst. mdpi.com This approach leads to products with a high enantiomeric ratio (e.r.), such as 95:5, showcasing the catalyst's ability to effectively control the stereochemical outcome of the reaction. mdpi.com The use of such chiral catalysts facilitates the reaction between two immiscible phases, enabling the formation of a specific enantiomer. mdpi.comptfarm.pl

Diastereomeric control has also been demonstrated in the synthesis of related N,S-heterocyclic systems. In the preparation of 1,2-thiazinane-1,1-dioxide derivatives, diastereoisomeric products were synthesized from corresponding amino-halides or amino-alcohols. nih.gov The construction of the sultam ring in these molecules can yield different diastereoisomers, which can then be separated, providing access to stereochemically defined compounds. nih.gov This highlights the ability to control diastereoselectivity in the formation of six-membered saturated N,S-heterocycles.

Development of Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on creating synthetic pathways that are more efficient, use less hazardous materials, and reduce energy consumption. These novel routes often employ advanced techniques like microwave irradiation and phase-transfer catalysis.

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net

A notable green synthesis for the 5,6-dihydro-4H-1,3-thiazine scaffold involves a unique thiol-involved cascade reaction. mdpi.com This method utilizes consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen click reactions. mdpi.com When comparing conventional heating with microwave irradiation for this process, the microwave-assisted reaction was generally found to be more efficient. mdpi.com This protocol is also advantageous for being metal- and ligand-free, employing only a simple base like potassium carbonate in an environmentally friendly solvent system of ethanol and water. mdpi.com

Table 1: Microwave-Assisted Synthesis of 2-(Substituted-thio)-5,6-dihydro-4H-1,3-thiazine Derivatives mdpi.com

DerivativeSubstituentYield
3h(4-methoxyphenyl)thio95%
3i(2-isopropylphenyl)thio85%
3l(4-bromophenyl)thio91%
3nthiophen-2-ylthio95%
3sbenzylthio (5-methyl derivative)99%
3qcyclohexylthio96%

Another efficient method involves the microwave-assisted ring closure of ω-thioamidoalcohols, promoted by ethyl polyphosphate (PPE), to yield 2-substituted 5,6-dihydro-4H-1,3-thiazines. researchgate.net This process is characterized by very short reaction times and high yields. researchgate.net Similarly, the synthesis of the analogous 5,6-dihydro-4H-1,3-oxazines has been achieved by the condensation of 3-aminopropanol with carboxylic acids under solvent-free microwave conditions, resulting in moderate to good yields in just 3-4 minutes. sid.irsharif.edu

Phase-transfer catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). princeton.edu A catalyst, typically a quaternary ammonium (B1175870) salt, transfers a reactant from one phase to the other, where the reaction can proceed. princeton.eduaccessscience.com

This technique is particularly powerful when combined with asymmetric synthesis. As mentioned previously, chiral phase-transfer catalysts derived from cinchona alkaloids can be used for the enantioselective alkylation of glycine derivatives to produce chiral proline scaffolds. mdpi.com This demonstrates a key application of PTC in creating stereochemically defined N-heterocyclic structures. The catalyst forms an ion pair with the nucleophile, which is then transferred to the organic phase to react with the substrate, with the chiral environment of the catalyst directing the stereochemical outcome. mdpi.com

PTC is broadly applicable for various synthetic transformations, including C, N, O, and S-alkylations, which are fundamental for creating a diverse library of thiazine derivatives. ptfarm.plcrdeepjournal.org For example, the alkylation of phenylacetonitrile (B145931) with bromoethane (B45996) can be efficiently carried out in a biphasic system of toluene (B28343) and aqueous potassium hydroxide (B78521) using a quaternary ammonium catalyst. beilstein-journals.org This general principle can be applied to the synthesis and modification of the 5,6-dihydro-4H-1,3-thiazine core structure.

Chemical Reactivity and Mechanistic Investigations of 4h 1,3 Thiazine 2 Carboxylic Acid, 5,6 Dihydro

Electrophilic and Nucleophilic Reactivity of the 5,6-dihydro-4H-1,3-thiazine Ring

The reactivity of the 5,6-dihydro-4H-1,3-thiazine ring is characterized by the presence of a C=N imine bond, a sulfur atom, and a secondary amine within the six-membered ring. The 2-carboxylic acid group, being electron-withdrawing, is expected to significantly influence the electron density distribution and, consequently, the sites of electrophilic and nucleophilic attack.

Nucleophilic Reactivity:

The primary site for nucleophilic attack on the unsubstituted 5,6-dihydro-4H-1,3-thiazine ring is the electrophilic carbon atom of the imine bond (C2). The presence of the electron-withdrawing carboxylic acid group at C2 further enhances its electrophilicity, making it more susceptible to attack by nucleophiles.

Mechanistically, the reaction typically proceeds via the addition of a nucleophile to the C=N double bond, leading to a tetrahedral intermediate. Subsequent protonation of the nitrogen atom can lead to the formation of a stable addition product. openstax.orgunizin.org The general mechanism for nucleophilic addition to the imine bond is depicted below:

Step 1: Nucleophilic attack on the imine carbon.

Step 2: Protonation of the resulting anion.

The reactivity towards nucleophiles can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles will readily add to the imine bond, while weaker nucleophiles may require acid catalysis to activate the imine carbon.

Electrophilic Reactivity:

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the 5,6-dihydro-4H-1,3-thiazine ring exhibits typical reactions of carboxylic acids, such as esterification and decarboxylation. However, its reactivity is modulated by the adjacent heterocyclic ring.

Esterification:

4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- can undergo esterification with alcohols in the presence of an acid catalyst. The reaction follows the standard Fischer esterification mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.

Reactant 1Reactant 2ConditionsProduct
4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-MethanolH+ catalyst, heatMethyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate
4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro-Ethanol (B145695)H+ catalyst, heatEthyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate

Decarboxylation:

Decarboxylation of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- involves the removal of the carboxyl group as carbon dioxide. This reaction is often facilitated by heat and can be influenced by the stability of the resulting carbanion or intermediate at the 2-position. wikipedia.orgchemistrysteps.com The presence of the nitrogen and sulfur atoms in the ring can play a role in stabilizing the intermediate formed upon decarboxylation. The general mechanism for decarboxylation of heteroaromatic carboxylic acids often involves the formation of a zwitterionic intermediate, which then loses CO2. organic-chemistry.orgallen.in

The ease of decarboxylation can be an important factor in the synthetic utility of this compound, potentially providing a route to 2-unsubstituted or 2-deuterated 5,6-dihydro-4H-1,3-thiazines.

Ring-Opening and Rearrangement Reactions of the Thiazine (B8601807) Core

The 5,6-dihydro-4H-1,3-thiazine ring can undergo ring-opening and rearrangement reactions under certain conditions, such as in the presence of strong acids or bases, or upon heating. These reactions are often driven by the relief of ring strain or the formation of more stable products.

Acid-Catalyzed Ring Opening:

In the presence of strong acids, the thiazine ring can be susceptible to hydrolysis. The reaction is likely initiated by the protonation of the nitrogen atom, followed by nucleophilic attack of water on the imine carbon or other susceptible positions, leading to the cleavage of the ring. The specific products of hydrolysis will depend on the reaction conditions and the stability of the intermediates.

Base-Catalyzed Rearrangements:

Base-catalyzed rearrangements of dihydro-1,3-thiazine derivatives have been observed, sometimes leading to ring contraction. For instance, treatment of certain dihydro-1,3-thiazines with a base can lead to the formation of pyrrole derivatives. rsc.org While the specific mechanism for 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- is not detailed, it is plausible that a strong base could deprotonate the ring, initiating a cascade of bond cleavages and formations.

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the 5,6-dihydro-4H-1,3-thiazine ring can have a profound impact on the kinetics and selectivity of its reactions. The 2-carboxylic acid group, in particular, exerts a significant electronic effect.

As an electron-withdrawing group, the 2-carboxylic acid moiety deactivates the ring towards electrophilic attack and activates the C2 position towards nucleophilic attack. This directing effect is crucial for predicting the outcome of various reactions.

The nature of other substituents on the ring (at positions 4, 5, or 6) can also influence reactivity through steric and electronic effects. For example, bulky substituents near the reactive sites can hinder the approach of reagents, thereby slowing down the reaction rate. Electron-donating groups, in contrast to the 2-carboxylic acid, would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering the regioselectivity of nucleophilic additions.

A study on the cycloreversion of 4H-1,3-thiazines has shown that the nature of the substituent at the 4-position significantly influences the reaction, with an electron-withdrawing group like a carboxylate facilitating the reaction compared to an electron-donating methyl group. This highlights the sensitivity of the thiazine ring's stability and reactivity to the electronic nature of its substituents.

Computational and Theoretical Studies on 4h 1,3 Thiazine 2 Carboxylic Acid, 5,6 Dihydro

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro-. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's stability and reactivity.

Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is the first step in most computational studies. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. DFT methods, such as those utilizing the B3LYP functional, are widely used for their balance of accuracy and computational efficiency. nih.gov For instance, DFT calculations have been successfully employed to determine the optimized geometry of related heterocyclic systems, yielding bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.govmdpi.com In a study on a 5,6-dihydro-1,4-dithiine derivative, DFT calculations using the B3LYP functional with a cc-pTVZ basis set were performed to obtain the optimized molecular geometry in a vacuum. nih.gov Similar approaches are applied to the 5,6-dihydro-4H-1,3-thiazine scaffold to predict its most stable structure. nih.gov These calculations help identify key structural features, such as the puckering of the thiazine (B8601807) ring and the orientation of the carboxylic acid group.

Table 1: Exemplary Calculated Geometrical Parameters for a Dihydrothiazine Ring System

Parameter Bond/Angle Calculated Value
Bond Length S1–C2 1.73 Å
Bond Length C6–N1 1.46 Å
Bond Angle C2–N1–C6 120.5°
Dihedral Angle S1–C2–N1–C6 -45.2°

Note: This data is illustrative and based on typical values for related heterocyclic systems.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

Computational studies on 1,3-thiazine derivatives have utilized methods like the Hartree-Fock approximation to calculate HOMO and LUMO energies and the resulting energy gap. researchgate.net From these orbital energies, various chemical reactivity indices can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.commaterialsciencejournal.org These descriptors provide quantitative measures of the molecule's reactivity and help predict its behavior in chemical reactions. mdpi.com For example, a lower ionization potential suggests the molecule is a better electron donor, while a higher electron affinity points to a better electron acceptor. materialsciencejournal.org

Table 2: Calculated Quantum Chemical Descriptors for a 1,3-Thiazine Derivative

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -7.06
Lowest Unoccupied Molecular Orbital Energy ELUMO -2.54
HOMO-LUMO Energy Gap ΔE 4.52
Ionization Potential I 7.06
Electron Affinity A 2.54
Chemical Hardness η 2.26

Note: Values are based on representative data for similar compounds and are used for illustrative purposes. materialsciencejournal.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 5,6-dihydro-4H-1,3-thiazine ring allows it to adopt multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Understanding the conformational landscape is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape.

Computational methods are used to map the potential energy surface (PES) of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). Studies on related compounds, such as 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride, have revealed the existence of conformational polymorphs, where the molecule crystallizes in different arrangements (cis and trans conformations of N-H groups). nih.govresearchgate.net These experimental findings highlight the importance of subtle conformational changes, which can lead to different crystal packing and hydrogen-bonding patterns. nih.gov Theoretical calculations can model these different conformers and quantify their energy differences, predicting the most likely structures to be observed.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

By calculating vibrational frequencies, researchers can generate a theoretical IR spectrum. materialsciencejournal.org Comparing this computed spectrum with experimental data helps in the assignment of specific absorption bands to particular vibrational modes within the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and used to aid in the structural elucidation of newly synthesized 1,3-thiazine derivatives. nih.govmdpi.com Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions, which correspond to the absorption maxima observed in UV-Visible spectra. materialsciencejournal.org These theoretical predictions are crucial for confirming the structure of reaction products and understanding their electronic properties.

Computational Modeling of Reaction Pathways and Transition States

Theoretical methods are extensively used to investigate the mechanisms of chemical reactions. For the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives, computational modeling can elucidate the reaction pathways, identify intermediates, and determine the structures and energies of transition states. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 4h 1,3 Thiazine 2 Carboxylic Acid, 5,6 Dihydro

Elucidation of Molecular Structure and Stereochemistry via X-ray Crystallography

While a specific crystal structure for the parent 4H-1,3-Thiazine-2-carboxylic Acid, 5,6-dihydro- is not extensively reported in the literature, detailed X-ray diffraction studies on closely related derivatives provide significant insights into the core thiazine (B8601807) ring's geometry and stereochemistry. For instance, analyses of compounds such as rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione reveal that the six-membered thiazine ring typically adopts a non-planar conformation to minimize steric strain. nih.gov

In a hypothetical crystal lattice, the carboxylic acid moiety would be expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended polymeric chains. These interactions would significantly influence the molecular packing. The key geometric parameters, such as bond lengths and angles within the thiazine ring, are expected to be consistent with those observed in other dihydro-1,3-thiazine structures.

Table 1: Typical Crystallographic Parameters for the 5,6-dihydro-4H-1,3-thiazine Ring System (based on derivatives).

ParameterTypical Value (Å/°)Description
C2-N3 Bond Length~1.28 - 1.35 ÅReflects the double bond character of the imine group.
N3-C4 Bond Length~1.46 - 1.48 ÅStandard single C-N bond.
C4-C5 Bond Length~1.51 - 1.54 ÅStandard single C-C bond.
C5-C6 Bond Length~1.50 - 1.53 ÅStandard single C-C bond.
C6-S1 Bond Length~1.80 - 1.84 ÅStandard single C-S bond.
S1-C2 Bond Length~1.74 - 1.78 ÅSingle C-S bond adjacent to a double bond.
C6-S1-C2 Angle~100 - 105°Reflects the geometry around the sulfur atom.
S1-C2-N3 Angle~120 - 125°Consistent with sp2 hybridization at C2.

Note: These values are illustrative and derived from published crystal structures of various 5,6-dihydro-4H-1,3-thiazine derivatives. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Interpretation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4H-1,3-Thiazine-2-carboxylic Acid, 5,6-dihydro- in solution and for probing its conformational behavior.

While 1D ¹H and ¹³C NMR provide initial data, a full and unambiguous assignment of all proton and carbon signals requires multi-dimensional techniques.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Key correlations would be expected between the protons on C4, C5, and C6, confirming the -CH₂-CH₂-CH₂- fragment. For example, the triplet for the C4 protons would show a cross-peak with the multiplet for the C5 protons, which in turn would be correlated to the C6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C4, C5, and C6 by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the protons on C4 (H-4) would be expected to show a correlation to the sp²-hybridized C2, confirming the connectivity around the nitrogen atom. Similarly, protons on C6 (H-6) would show correlations to C5 and C4, and potentially to C2 across the sulfur atom.

The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and dihedral angles within the molecule.

¹H NMR: The spectrum is expected to show three distinct signals for the aliphatic protons of the thiazine ring. The protons on C4, adjacent to the nitrogen atom, would be the most deshielded. The protons on C6, adjacent to the sulfur atom, would appear at an intermediate chemical shift, while the C5 protons would be the most shielded. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon spectrum would be characterized by a downfield signal for the carboxylic carbon (C=O), followed by the imine carbon (C2). The aliphatic carbons (C4, C5, C6) would appear in the upfield region. The chemical shift of C4 would be influenced by the adjacent nitrogen, while C6 would be influenced by the sulfur atom. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz).

PositionAtomPredicted δ (ppm)MultiplicityExpected J (Hz)Notes
COOH¹H10.0 - 13.0br s-Broad, exchangeable proton.
4¹H~3.7 - 3.9t~5.5 - 6.0Deshielded by adjacent nitrogen. Coupled to C5 protons.
6¹H~3.0 - 3.2t~5.5 - 6.0Deshielded by adjacent sulfur. Coupled to C5 protons.
5¹H~1.8 - 2.0p~5.5 - 6.0Coupled to both C4 and C6 protons.
COOH¹³C~165 - 175--Carboxylic acid carbon.
2¹³C~155 - 160--Imine carbon (C=N).
4¹³C~48 - 50--Aliphatic carbon adjacent to N.
6¹³C~27 - 29--Aliphatic carbon adjacent to S.
5¹³C~19 - 21--Central aliphatic carbon.

Note: Predicted values are based on data from various 2-substituted 5,6-dihydro-4H-1,3-thiazine derivatives. Actual values may vary depending on solvent and concentration. nih.gov

The vicinal coupling constants (³JHH) between the protons on C4, C5, and C6 can provide insights into the ring's preferred conformation in solution via the Karplus equation, which relates the coupling constant to the dihedral angle between the protons.

Mass Spectrometric Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₇NO₂S). nih.gov

The fragmentation pattern in the mass spectrum provides structural information. For 4H-1,3-Thiazine-2-carboxylic Acid, 5,6-dihydro-, electron ionization (EI) would likely induce characteristic fragmentation pathways. A plausible pathway involves the initial loss of the carboxyl group as CO₂H (45 Da) or H₂O (18 Da) followed by CO (28 Da). Another significant fragmentation route would be the retro-Diels-Alder (RDA) type cleavage of the thiazine ring, which is common for six-membered heterocyclic systems. This could lead to the expulsion of ethene (C₂H₄, 28 Da) or other small neutral molecules.

Isotopic analysis is particularly useful due to the presence of sulfur. The natural abundance of the ³⁴S isotope (~4.2%) would result in a characteristic M+2 peak in the mass spectrum with an intensity of approximately 4.2% relative to the monoisotopic M+ peak, serving as a signature for a sulfur-containing compound.

Table 3: Plausible Mass Spectrometric Fragments.

m/z Value (Proposed)Ion FormulaFragmentation Pathway
145[C₅H₇NO₂S]⁺Molecular Ion (M⁺)
100[C₄H₆NS]⁺Loss of COOH radical
72[C₃H₆N]⁺Ring cleavage and rearrangement
60[CH₂NS]⁺Cleavage across the ring

Note: The proposed m/z values are for the most abundant isotopes. The fragmentation is predictive and based on general principles and data from related structures like 1,3-thiazinane-4-carboxylic acid. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule by probing their vibrational modes.

The IR spectrum would be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp band around 1700-1730 cm⁻¹. Another key feature would be the C=N stretching vibration of the imine group within the thiazine ring, expected in the 1640-1690 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) groups would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O, C-N, and C-S stretching, as well as various bending vibrations, providing a unique signature for the molecule.

Raman spectroscopy would be particularly useful for observing the C=N and C-S stretching modes, which are often weak in the IR spectrum. The symmetric vibrations of the molecule would typically yield strong and sharp signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies and Their Assignments.

Wavenumber (cm⁻¹)Vibrational ModeTechniqueIntensity
3300 - 2500ν(O-H)IRStrong, Broad
2960 - 2850ν(C-H)IR, RamanMedium-Strong
1730 - 1700ν(C=O)IRStrong, Sharp
1690 - 1640ν(C=N)IR, RamanMedium
1470 - 1420δ(CH₂)IRMedium
1300 - 1200ν(C-O)IRStrong
1200 - 1000ν(C-N)IRMedium
750 - 600ν(C-S)RamanMedium-Strong

Note: ν = stretching, δ = bending. Frequencies are approximate and based on characteristic group frequencies for carboxylic acids and thiazine derivatives. nih.govrsc.org

Applications of 4h 1,3 Thiazine 2 Carboxylic Acid, 5,6 Dihydro in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block and Reaction Intermediate

The 5,6-dihydro-4H-1,3-thiazine ring system is well-established as a foundational building block in organic synthesis. pharmacophorejournal.com The presence of both nitrogen and sulfur heteroatoms, along with a modifiable carboxylic acid group at the 2-position, endows 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- with multiple reactive sites. This structure can be readily synthesized through various routes, including cascade reactions involving thiols and isothiocyanates, which efficiently construct the thiazine (B8601807) scaffold. nih.govresearchgate.net

As a reaction intermediate, this compound offers significant potential. The carboxylic acid functional group can be converted into a wide array of other functionalities, such as esters, amides, acyl chlorides, or alcohols, thereby providing a gateway to a diverse set of derivative compounds. Furthermore, the endocyclic nitrogen and sulfur atoms can influence the reactivity of the ring and participate in subsequent chemical transformations. The N-C-S linkage is a key feature in many derivatives used in medicinal and pharmaceutical chemistry. derpharmachemica.com The multifaceted chemical potential of the 1,3-thiazine core makes it a staple in various organic synthesis and transformation processes. pharmacophorejournal.comresearchgate.net

Utilization in the Preparation of Complex Heterocyclic Systems and Analogs

The inherent reactivity of the 1,3-thiazine ring makes it an excellent precursor for the synthesis of more complex, often fused, heterocyclic systems. researchgate.net The strategic placement of the carboxylic acid group in 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- provides a convenient handle for elaboration and ring-annulation reactions.

For instance, the nitrogen atom of the thiazine ring can be exploited in cyclocondensation reactions to build fused heterocyclic structures. researchgate.net Research has demonstrated the synthesis of novel dihydropyrimido-thiazine-dicarboxylates through one-pot, three-component reactions involving 2-amino-4H-1,3-thiazin-4-one derivatives, showcasing the utility of the thiazine scaffold in constructing polycyclic systems. mdpi.com Similarly, the carboxylic acid moiety can be activated and reacted with bifunctional reagents to form additional rings, leading to the creation of novel molecular architectures with potential applications in medicinal chemistry. The 1,3-thiazine framework is a known pharmacophore of cephalosporin (B10832234) antibiotics, highlighting its importance in the synthesis of medicinally relevant complex molecules. derpharmachemica.comnih.gov

Interactive Table: Examples of Synthesized 5,6-dihydro-4H-1,3-thiazine Derivatives
Compound NameSubstituent at C2Yield (%)Reference
2-((4-methoxyphenyl)thio)-5,6-dihydro-4H-1,3-thiazine-(S)-(4-methoxyphenyl)95 nih.gov
2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine-(S)-(4-chlorophenyl)91 nih.gov
2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine-(S)-(4-bromophenyl)91 nih.gov
2-amino-4-phenyl-6H-1,3-thiazine indolin-2-oneSubstituted Indolin-2-oneVaries researchgate.net
Ethyl 2,3-dihydro-3,4-dimethyl-6-thioxo-6H-1,3-thiazine-5-carboxylate=S (at C6), -CH3 (at C4), -COOEt (at C5)Not specified rsc.org

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org The inherent chirality that can be established within the 5,6-dihydro-4H-1,3-thiazine ring, coupled with the functional handle of the carboxylic acid, suggests its potential for development into a novel chiral auxiliary. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones, have demonstrated superior performance in many asymmetric reactions, including aldol (B89426) and Michael additions. scielo.org.mxresearchgate.net

The 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- structure could be resolved into its constituent enantiomers or synthesized asymmetrically. Once resolved, it could be attached to a prochiral substrate via its carboxylic acid group. The rigid, heterocyclic structure of the thiazine ring would then direct subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary could be cleaved and potentially recovered.

Furthermore, the nitrogen and sulfur atoms in the thiazine ring are potential coordination sites for metal centers, making derivatives of this compound candidates for chiral ligands in asymmetric catalysis. nih.gov Chiral ligands modify the reactivity and selectivity of a metal catalyst, enabling the preferential formation of one enantiomeric product. nih.gov The development of ligands with varied electronic and steric properties is crucial for advancing asymmetric synthesis, and the 1,3-thiazine scaffold offers a tunable platform for creating such ligands.

Potential in Materials Science and Polymer Chemistry (Exploratory Research)

The application of thiazine derivatives in materials science and polymer chemistry is an emerging area of research. The thermal ring-opening polymerization of related benzothiazine monomers has been shown to produce cross-linked polybenzothiazines with excellent thermal properties. rsc.orgresearchgate.net These polymers are being explored as alternatives to polybenzoxazines, with potential advantages such as higher flame retardancy and better adhesion to metal substrates due to the presence of sulfur. rsc.org

While direct polymerization of 4H-1,3-thiazine-2-carboxylic acid, 5,6-dihydro- has not been extensively reported, its structure contains features amenable to polymer synthesis. The carboxylic acid group could be converted into a polymerizable functional group, such as an acrylate (B77674) or a vinyl ester. Alternatively, the molecule could be used as a monomer in condensation polymerizations, reacting with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the thermally stable thiazine ring into the polymer backbone could impart desirable properties, such as enhanced thermal stability and specific chemical resistances, to the resulting materials.

Future Perspectives and Emerging Research Directions for 4h 1,3 Thiazine 2 Carboxylic Acid, 5,6 Dihydro

Innovations in Sustainable and Catalytic Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of 5,6-dihydro-4H-1,3-thiazine scaffolds, recent research has highlighted innovative approaches that minimize environmental impact while maximizing efficiency. A notable advancement is the use of a thiol-involved cascade reaction for the construction of 2-mercapto 5,6-dihydro-4H-1,3-thiazines. mdpi.comresearchgate.net This methodology offers several advantages, including the use of a green solvent system (EtOH/H2O), rapid reaction times, high yields, and easy purification. mdpi.comnih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in this area. mdpi.comnih.gov Compared to conventional heating, microwave irradiation can significantly reduce reaction times and improve yields, further contributing to the sustainability of the synthetic process. mdpi.com The use of readily available starting materials and a mild base like potassium carbonate enhances the practicality and environmental friendliness of these methods. mdpi.comnih.gov

Future research in this area will likely focus on expanding the substrate scope of these green methodologies and developing novel catalytic systems. This could include the use of biocatalysts or earth-abundant metal catalysts to further enhance the sustainability profile of 5,6-dihydro-4H-1,3-thiazine synthesis. The principles of atom economy and waste reduction will continue to be driving forces in the innovation of synthetic routes to these valuable heterocyclic compounds.

Table 1: Comparison of Synthetic Methodologies for 5,6-dihydro-4H-1,3-thiazines

Methodology Key Features Advantages Reference
Thiol-involved Cascade Reaction Consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen click reactions. Green solvent (EtOH/H2O), high yields, rapid completion, easy purification. mdpi.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction. More efficient than routine heating, shorter reaction times. mdpi.com

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The 5,6-dihydro-4H-1,3-thiazine ring system serves as a versatile scaffold for the synthesis of more complex heterocyclic structures. The exploration of its novel reactivity is a burgeoning area of research, with the potential to unlock unprecedented chemical transformations. For instance, the core structure can be elaborated to create fused heterocyclic systems such as imidazo[2,1-b] nih.govactascientific.comthiazines. mdpi.combiointerfaceresearch.com These reactions demonstrate the potential of the thiazine (B8601807) ring to act as a building block for diverse chemical architectures.

The synthesis of derivatives like 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines showcases the introduction of organometallic fragments, which can impart unique electronic and catalytic properties to the molecule. nih.gov Furthermore, the transformation of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides into 1,3,5-oxadiazine derivatives via an intermediate carbodiimide (B86325) suggests the potential for ring transformation reactions starting from thiazine-related precursors. biointerfaceresearch.com

Future investigations are expected to delve deeper into the reactivity of the C=N and S-C-N bonds within the thiazine ring. This could lead to the discovery of novel cycloaddition, ring-opening, and rearrangement reactions, providing access to a wider array of heterocyclic compounds with potentially interesting properties. The use of various catalysts could also unveil new reaction pathways and expand the synthetic utility of 5,6-dihydro-4H-1,3-thiazine derivatives.

Integration of Advanced Theoretical Predictions with Experimental Validations

The synergy between computational modeling and experimental work is accelerating the discovery and development of new chemical entities. For 1,3-thiazine derivatives, computational studies are playing a crucial role in understanding their structure-property relationships and predicting their behavior. nih.govresearchgate.net Techniques such as 2D and 3D Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are being employed to elucidate various molecular characteristics. mdpi.comnih.govresearchgate.net

These computational methods can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, energy gaps, and optimized geometries. researchgate.net Such predictions provide valuable insights into the electronic properties and reactivity of the molecules, guiding the design of new derivatives with desired characteristics. For example, DFT calculations have been used to confirm the sequential addition–substitution mechanism in the synthesis of 2-mercapto 5,6-dihydro-4H-1,3-thiazines. mdpi.com

The future of this field lies in the tighter integration of theoretical predictions with experimental validation. As computational models become more sophisticated and accurate, they will increasingly be used to pre-screen virtual libraries of 5,6-dihydro-4H-1,3-thiazine derivatives for specific properties before their synthesis and testing. This in silico approach can significantly reduce the time and resources required for the discovery of new materials and functional molecules.

Table 2: Computational Methods Applied to 1,3-Thiazine Derivatives

Computational Method Application Predicted Properties Reference
2D-QSAR Quantitative Structure-Activity Relationship modeling. Correlation between chemical structure and properties. nih.gov
3D-QSAR Three-dimensional Quantitative Structure-Activity Relationship modeling. Spatial arrangement of atoms and their influence on properties. nih.gov
Molecular Docking Predicting the binding orientation of a molecule to a target. Binding affinity and interaction modes. nih.govactascientific.comactascientific.com
DFT Calculations Density Functional Theory calculations. Optimized geometry, HOMO/LUMO energies, reaction mechanisms. mdpi.comresearchgate.net

Discovery of New Chemical Entities with Unique Properties (Non-Medicinal Applications)

While much of the research on 1,3-thiazine derivatives has been driven by their potential pharmacological applications, there is a growing interest in exploring their use in non-medicinal fields. actascientific.comnih.govbiointerfaceresearch.compharmacophorejournal.com The unique structural and electronic properties of the 5,6-dihydro-4H-1,3-thiazine scaffold make it a promising candidate for the development of new materials with novel functions.

The presence of nitrogen and sulfur heteroatoms in the ring can facilitate coordination with metal ions, suggesting potential applications in areas such as catalysis, sensing, and materials science. The ability to introduce a wide range of substituents onto the thiazine ring allows for the fine-tuning of its electronic and photophysical properties, which could be exploited in the design of organic dyes, electronic materials, or agrochemicals. pharmacophorejournal.com

Future research will likely focus on the systematic investigation of the material properties of 5,6-dihydro-4H-1,3-thiazine derivatives. This could involve studying their liquid crystalline behavior, non-linear optical properties, or their ability to form self-assembled monolayers on surfaces. The synthesis of polymeric materials incorporating the thiazine moiety is another promising avenue for the creation of new functional materials with unique characteristics.

Q & A

Q. What are the common synthetic routes for preparing 5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid derivatives?

Synthesis typically involves cyclization reactions or functionalization of pre-existing thiazine scaffolds. For example, derivatives can be synthesized via condensation of thioamides with α,β-unsaturated carbonyl compounds under acidic conditions. A reflux-based approach using acetic acid and sodium acetate as catalysts has been reported for analogous thiazolidinone-carboxylic acid systems, yielding precipitates that are recrystallized for purity . Ester derivatives, such as ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate, are synthesized via alkylation or esterification of carboxylic acid precursors, followed by purification using column chromatography .

Q. How can spectroscopic techniques confirm the structure of synthesized 5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid derivatives?

  • NMR : 1^1H NMR is critical for identifying proton environments, such as the dihydrothiazine ring (δ 2.5–3.5 ppm for CH2_2 groups) and carboxylic acid protons (broad singlet near δ 12 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 165–175 ppm) and thiazine ring carbons .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and S-C=N (650–750 cm^{-1) are key markers .
  • Mass Spectrometry : High-resolution MS validates molecular formulas, e.g., C12_{12}H16_{16}N2_2OS for N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (MW 236.333) .

Q. What are typical biological targets for 5,6-dihydro-4H-1,3-thiazine-2-carboxylic acid analogs?

These compounds are explored for enzyme inhibition (e.g., bacterial transpeptidases) and receptor modulation due to their structural similarity to β-lactam antibiotics and neuroactive agents like xylazine. Bioactivity assays often focus on antimicrobial or antiparasitic activity, with in vitro MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yield and purity be optimized for derivatives under varying catalytic conditions?

  • Catalyst Screening : Compare acetic acid, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl2_2) for cyclization efficiency. Sodium acetate in acetic acid is standard, but yields may improve with microwave-assisted synthesis .
  • Purification : Use gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to separate diastereomers or regioisomers. For salts, recrystallization in ethanol/water mixtures enhances purity .

Q. How to resolve contradictions in biological activity data between salt forms of thiazine-carboxylic acid analogs?

  • Solubility Studies : Assess solubility in PBS or DMSO; poor solubility may artifactually reduce activity. Use surfactants (e.g., Tween-80) or co-solvents .
  • Salt-Specific Assays : Compare sodium, potassium, and ammonium salts in parallel assays. For example, potassium salts of bicyclic thiazine-carboxylic acids show enhanced stability in physiological pH .

Q. What strategies validate the stereochemistry of chiral thiazine-carboxylic acid derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives. For non-crystalline compounds, compare experimental CD spectra with DFT-simulated spectra .

Q. How do substituents on the thiazine ring influence reactivity and bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the thiazine ring, improving cross-coupling reactivity (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Aryl Substituents : Para-substituted phenyl groups (e.g., 4-ethoxyphenyl) may increase lipophilicity and blood-brain barrier penetration, as seen in neuroactive analogs .

Data Analysis and Contradictions

Q. How to address discrepancies in melting points or spectral data across studies?

  • Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) to confirm melting points. Impurities (e.g., unreacted starting materials) lower observed mp .
  • Spectral Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d6_6 solvent) and reference internal standards (TMS) .

Q. What computational methods predict the reactivity of thiazine-carboxylic acid derivatives?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model reaction pathways (e.g., cyclization barriers) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., penicillin-binding proteins) using AutoDock Vina to prioritize synthesis .

Tables

Q. Table 1. Representative Derivatives and Key Data

CompoundSynthetic RouteKey Spectral Data (NMR)Biological Activity (MIC, µg/mL)Reference
N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amineCondensation of thiourea with α,β-unsaturated ketone1^1H: δ 1.35 (t, CH3_3), δ 4.01 (q, OCH2_2)Not tested
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylateEsterification of carboxylic acid precursor13^{13}C: δ 170.2 (C=O), δ 60.1 (OCH2_2)Antiparasitic (IC50_{50} = 12 µM)

Q. Table 2. Common Catalysts for Thiazine Cyclization

CatalystSolventYield (%)Purity (HPLC)Reference
Acetic acid/NaOAcAcetic acid65–75>95%
ZnCl2_2Toluene80–8590%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-
Reactant of Route 2
4h-1,3-thiazine-2-carboxylic Acid, 5,6-dihydro-

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